1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1240702 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound has been explored for its role in the synthesis of novel 1,2,4-triazole derivatives, which exhibit antimicrobial activities. Specifically, certain derivatives have been found to possess good or moderate activities against a range of test microorganisms, highlighting the potential for developing new antimicrobial agents using this compound as a precursor or structural framework (Bektaş et al., 2010).
Development of Anti-hypertensive Agents
An improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in the synthesis of anti-hypertensive drugs such as Doxazosin, has been described. This process highlights the compound's significance in the pharmaceutical industry for the production of drugs targeting hypertension (Ramesh et al., 2006).
Pharmacological Evaluation for CNS Activity
Piperazine derivatives, including the discussed compound, have been identified as promising antidiabetic compounds. A specific derivative was shown to significantly enhance insulin secretion in a rat model of diabetes, indicating the potential for developing new diabetes treatments leveraging the pharmacological properties of piperazine-based structures (Le Bihan et al., 1999).
Exploration as Antiviral and Antimicrobial Agents
New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research demonstrates the compound's utility in creating substances with significant biological activities, offering potential applications in combating viral and microbial infections (Reddy et al., 2013).
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-6-7-15(21)12-16(14)22-8-10-23(11-9-22)20(24)19-13-25-17-4-2-3-5-18(17)26-19/h2-7,12,19H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUDRHOKIJCFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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